1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1795506-87-4
VCID: VC2609363
InChI: InChI=1S/C12H15N3.ClH/c1-9(2)12-11(13)8-14-15(12)10-6-4-3-5-7-10;/h3-9H,13H2,1-2H3;1H
SMILES: CC(C)C1=C(C=NN1C2=CC=CC=C2)N.Cl
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73 g/mol

1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

CAS No.: 1795506-87-4

Cat. No.: VC2609363

Molecular Formula: C12H16ClN3

Molecular Weight: 237.73 g/mol

* For research use only. Not for human or veterinary use.

1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride - 1795506-87-4

Specification

CAS No. 1795506-87-4
Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
IUPAC Name 1-phenyl-5-propan-2-ylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C12H15N3.ClH/c1-9(2)12-11(13)8-14-15(12)10-6-4-3-5-7-10;/h3-9H,13H2,1-2H3;1H
Standard InChI Key YSDSXTIWJXRGBI-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=NN1C2=CC=CC=C2)N.Cl
Canonical SMILES CC(C)C1=C(C=NN1C2=CC=CC=C2)N.Cl

Introduction

Chemical Structure and Properties

1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is characterized by a five-membered heterocyclic pyrazole ring containing two adjacent nitrogen atoms. The compound features a phenyl group at the first position, an isopropyl (propan-2-yl) group at the fifth position, and an amine group at the fourth position of the pyrazole ring. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications in scientific research and pharmaceutical development.

Identification and Basic Properties

The compound is identified by the following properties:

PropertyValue
CAS Number1795506-87-4
Molecular FormulaC₁₂H₁₆ClN₃
Molecular Weight237.73 g/mol
IUPAC Name1-phenyl-5-propan-2-ylpyrazol-4-amine;hydrochloride
Standard InChIInChI=1S/C12H15N3.ClH/c1-9(2)12-11(13)8-14-15(12)10-6-4-3-5-7-10;/h3-9H,13H2,1-2H3;1H
Standard InChIKeyYSDSXTIWJXRGBI-UHFFFAOYSA-N
SMILESCC(C)C1=C(C=NN1C2=CC=CC=C2)N.Cl
PubChem Compound ID86775415
Physical AppearancePowder
Storage ConditionsRoom temperature

Table 1: Identification and Basic Properties of 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Structural Analysis

The compound's chemical structure features three main components:

  • A pyrazole ring as the central heterocyclic component

  • A phenyl substituent at the N1 position

  • An isopropyl (propan-2-yl) group at the C5 position

  • An amine group at the C4 position

  • A hydrochloride counter-ion

The presence of the amine group at the C4 position creates potential for hydrogen bonding, while the hydrophobic phenyl and isopropyl groups balance the molecule's polarity. The hydrochloride salt form significantly enhances the compound's solubility in aqueous environments compared to its free base form.

Synthesis Methods

The synthesis of 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves several key steps, which may vary depending on the starting materials and desired scale of production.

Vilsmeier-Haack Reaction Approach

One potential synthetic route could involve the formylation of a precursor pyrazolone using the Vilsmeier-Haack reaction with phosphorus oxychloride and N,N-dimethylformamide, followed by transformation to the amine derivative . This approach has been demonstrated for other substituted pyrazole derivatives:

  • Synthesis of a 5-pyrazolone intermediate from phenylhydrazine and an appropriate β-keto ester

  • Formylation using Vilsmeier-Haack conditions

  • Conversion of the formyl group to an amine functionality

  • Hydrochloride salt formation

Cyclization of Hydrazines with Carbonyl Compounds

Another common approach to synthesizing pyrazole derivatives involves the cyclization of substituted phenylhydrazines with carbonyl compounds . For similar compounds:

  • Reaction of phenylhydrazine with a suitable carbonyl compound containing an isopropyl group

  • Cyclization to form the pyrazole ring

  • Introduction of the amine group at the 4-position

  • Hydrochloride salt formation

Characterization Techniques

The characterization of 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves various analytical techniques to confirm its structure, purity, and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the compound. For pyrazole derivatives similar to our target compound, characteristic signals include:

  • ¹H NMR: Signals for the pyrazole C-H proton, aromatic protons of the phenyl ring, the methine proton of the isopropyl group, methyl protons of the isopropyl group, and the amino group protons

  • ¹³C NMR: Characteristic carbon signals for the pyrazole carbons, particularly the C4 carbon bearing the amino group, the C5 carbon with the isopropyl substituent, and the carbons of the phenyl ring

Infrared (IR) Spectroscopy

IR spectroscopy can identify functional groups present in the molecule:

  • N-H stretching bands from the amine group

  • C=N and C=C stretching bands from the pyrazole ring

  • C-H stretching bands from the isopropyl and phenyl groups

  • Additional bands corresponding to the hydrochloride salt form

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation patterns specific to the compound's structure.

Crystallographic Analysis

X-ray crystallography can provide definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing arrangements. For related pyrazole compounds, crystallographic data has been vital for structural confirmation .

Thermal Analysis

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information about the compound's thermal stability, melting point, and potential phase transitions.

Biological and Pharmaceutical Applications

Pyrazole derivatives, including compounds similar to 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, are known for their diverse biological activities.

Structure-Activity Relationships

The structural elements of 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride contribute to its potential biological activities:

  • The pyrazole ring serves as a crucial pharmacophore in many bioactive molecules

  • The phenyl group at position 1 may enhance binding to hydrophobic pockets in target proteins

  • The isopropyl group at position 5 can influence lipophilicity and receptor interactions

  • The amine group at position 4 can participate in hydrogen bonding with receptor sites

  • The hydrochloride salt form improves solubility, potentially enhancing bioavailability

Comparison with Related Compounds

To better understand the significance of 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, it is valuable to compare it with structurally related compounds.

Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Differences
1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochlorideC₁₂H₁₆ClN₃237.73Reference compound
1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochlorideC₁₃H₁₈ClN₃251.75Additional methyl group on phenyl ring at position 3
1-(2-methylphenyl)-5-propyl-1H-pyrazol-4-amine hydrochlorideC₁₃H₁₈ClN₃251.76Methyl group on phenyl ring at position 2; propyl instead of isopropyl
5-propyl-1H-pyrazol-3-amine hydrochlorideC₆H₁₂ClN₃161.63No phenyl group; amine at position 3; propyl instead of isopropyl
1-(propan-2-yl)-1H-pyrazol-4-amineC₆H₁₁N₃125.17No phenyl group; isopropyl at position 1 instead of position 5

Table 2: Comparison of 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride with structurally related compounds

Functional Differences

The structural variations among these related compounds can lead to significant differences in:

  • Solubility and physicochemical properties

  • Receptor binding affinity and specificity

  • Metabolic stability and pharmacokinetics

  • Potency and efficacy in biological systems

For instance, the addition of a methyl group to the phenyl ring, as seen in 1-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, may alter the molecule's electronic properties and steric interactions with biological targets.

Current Research and Future Perspectives

Research Applications

Current research involving 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride and related pyrazole derivatives focuses on:

  • Developing novel pharmaceutical agents with improved efficacy and reduced side effects

  • Exploring structure-activity relationships to optimize biological activities

  • Investigating potential applications in material science

  • Utilizing these compounds as building blocks in the synthesis of more complex heterocyclic systems

Emerging Trends

Recent trends in pyrazole derivative research include:

  • Incorporation into hybrid molecules with multiple pharmacophores

  • Development of targeted drug delivery systems

  • Exploration of novel synthetic methodologies for more efficient and environmentally friendly production

  • Investigation of new biological targets and mechanisms of action

Challenges and Opportunities

Despite the promising potential of 1-phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, several challenges and opportunities remain:

  • Optimizing synthetic routes for improved yields and purity

  • Enhancing understanding of structure-activity relationships for targeted drug design

  • Addressing potential toxicity or side effects

  • Exploring combination therapies with established drugs

  • Developing formulations to improve bioavailability and pharmacokinetic properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator